1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid
Description
1-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a carboxylic acid group at position 2 and a 4-fluorobenzyl group at position 1. Its molecular formula is C₁₂H₁₂FNO₂, and its CAS registry number is 1353970-38-3 . However, it is currently listed as a discontinued product, limiting its commercial availability .
The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the pyrrolidine scaffold contributes to conformational rigidity, making it a candidate for targeting enzymes or receptors requiring specific stereochemical interactions.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-3-9(4-6-10)8-14-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJIRQKJJFAXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid typically involves the reaction of 4-fluorobenzyl bromide with pyrrolidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid has several notable applications:
Medicinal Chemistry
- Drug Development : The compound serves as a building block for synthesizing more complex pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.
Biological Studies
- Protein Interaction Studies : Researchers utilize this compound to investigate interactions with proteins, which can elucidate mechanisms of action in various biological processes.
Pharmaceutical Applications
- Therapeutic Potential : This compound has been explored for its potential in treating diseases, particularly due to its interactions with specific molecular targets.
Research indicates that this compound exhibits significant biological activities:
Antitumor Activity
Studies have shown that structurally related compounds demonstrate antiproliferative effects against various cancer cell lines. For instance:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| Compound A | 0.22 | Antiproliferative |
| Compound B | 0.15 | Antiproliferative |
| Compound C | 0.24 | Antiproliferative |
These findings suggest the potential for further development in cancer therapeutics.
Antimicrobial Properties
The compound has also shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in antimicrobial therapies.
Case Studies
Several case studies have highlighted the pharmacological effects of this compound and its analogs:
- Cancer Metastasis Model : A study evaluated the effects of a related compound in xenograft models, revealing significant activation of apoptotic pathways in tumor tissues.
- Antidiabetic Effects : Research on pyrrolidine derivatives indicated their potential as DPP-IV inhibitors, showcasing their therapeutic relevance in diabetes management.
- Protein Interaction Analysis : Studies have utilized this compound to assess its binding affinity to various receptors, contributing to our understanding of its pharmacodynamics.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Position: The C2-carboxylic acid in the target compound contrasts with the C3-carboxylic acid isomer in –4. Ester vs. Acid: Methyl/ethyl esters (e.g., in ) improve cell permeability compared to free carboxylic acids, as seen in HDAC6 inhibitor studies .
Functional Group Impact :
- The 4-fluorobenzenesulfonyl group in introduces strong electron-withdrawing effects, increasing solubility and altering metabolic pathways compared to the 4-fluorobenzyl group .
- Hydroxyl groups (e.g., C4-OH in ) enhance hydrophilicity, which may reduce blood-brain barrier penetration relative to lipophilic analogues .
Biological Activity: LY29 (), a diazenyl-substituted pyrrolidine, inhibits ammonia-producing ruminal bacteria, demonstrating how electron-deficient substituents (e.g., nitro groups) enhance antimicrobial activity .
Biological Activity
1-[(4-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid, also referred to as 4-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the 4-fluorophenyl group significantly influences its chemical behavior, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.24 g/mol. The structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and binding affinity, facilitating its interaction with biological systems. This compound may modulate neurotransmitter systems, which is particularly relevant in the context of neurological disorders.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives possess significant antimicrobial properties. The presence of the 4-fluorophenyl group may enhance these effects by improving membrane permeability and interaction with microbial targets .
- Antiviral Properties : Similar compounds have demonstrated antiviral effects against various viral infections, suggesting potential applications in antiviral drug development.
- Anticancer Activity : The compound's structural characteristics may allow it to inhibit cancer cell proliferation. In vitro studies have indicated that pyrrolidine derivatives can exhibit cytotoxic effects against different cancer cell lines .
- Neuropharmacological Effects : Given its ability to interact with neurotransmitter systems, this compound could be explored for its potential use in treating psychiatric conditions or neurological disorders .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of various pyrrolidine derivatives, including this compound. The results showed that this compound inhibited the growth of several cancer cell lines with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. It demonstrated notable inhibition zones, suggesting strong antibacterial activity that warrants further exploration in drug formulation for infectious diseases .
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic routes for 1-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid?
The synthesis typically involves:
- Fluorination : Introducing fluorine via reagents like diethylaminosulfur trifluoride (DAST) to a pyrrolidine precursor .
- Coupling Reactions : Alkylation or Suzuki-Miyaura coupling to attach the 4-fluorobenzyl group to the pyrrolidine scaffold .
- Chiral Catalysis : Use of chiral catalysts (e.g., Rhodium complexes) to ensure stereochemical control, critical for enantiomeric purity .
- Carboxylic Acid Formation : Hydrolysis of esters or oxidation of alcohols to yield the carboxylic acid moiety .
Example Reaction Table :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Fluorination | DAST, -20°C | Introduce fluorine atom | |
| Alkylation | 4-Fluorobenzyl bromide, NaOH | Attach benzyl group | |
| Hydrolysis | HCl, reflux | Generate carboxylic acid |
Q. How is the stereochemistry of this compound confirmed?
Methodological approaches include:
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) to determine dihedral angles in the pyrrolidine ring .
- X-ray Crystallography : Definitive structural assignment via crystal lattice analysis .
- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
Advanced Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Advanced strategies include:
- Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable routes .
- Machine Learning : Training models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) .
- Molecular Dynamics Simulations : Study solvent effects and conformational stability of intermediates .
Example Workflow :
Q. How to resolve contradictions in reported biological activity data for this compound?
Contradictions may arise due to:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer conditions (pH, ionic strength) .
- Binding Affinity Measurements : Compare surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) data to assess thermodynamic vs. kinetic interactions .
- Structural Analogues : Test derivatives (e.g., chloro- or methyl-substituted variants) to isolate the fluorine's role in activity .
Resolution Strategy :
- Replicate experiments under standardized conditions (e.g., pH 7.4, 25°C) .
- Use orthogonal assays (e.g., enzymatic vs. cellular) to cross-validate results .
Q. What methods ensure high enantiomeric purity during synthesis?
Key approaches include:
- Chiral Auxiliaries : Use (2S,4R)-configured intermediates to guide stereochemistry .
- Asymmetric Catalysis : Employ Rhodium or Palladium catalysts with chiral ligands (e.g., BINAP) .
- Chromatographic Separation : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) .
Example Protocol :
Q. How does the fluorine substituent influence the compound’s biochemical interactions?
The fluorine atom:
- Enhances Binding Affinity : Forms dipole-dipole interactions with enzyme active sites (e.g., kinases) .
- Modulates Lipophilicity : Increases membrane permeability (logP reduction by ~0.5 units vs. non-fluorinated analogues) .
- Resists Metabolism : Stabilizes the compound against oxidative degradation in hepatic assays .
Experimental Validation :
- Compare IC values of fluorinated vs. non-fluorinated derivatives in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
